molecular formula C10H11BrFN B8750461 2-(2-Bromo-4-fluorophenyl)pyrrolidine

2-(2-Bromo-4-fluorophenyl)pyrrolidine

Cat. No. B8750461
M. Wt: 244.10 g/mol
InChI Key: WLIMULATNBCXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11BrFN and its molecular weight is 244.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-4-fluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-4-fluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Bromo-4-fluorophenyl)pyrrolidine

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2

InChI Key

WLIMULATNBCXCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add sodium tetrahydroborate (146 mg, 3.7 mmol) to a solution of 5-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-pyrrole (420 mg, 1.73 mmol) in methanol-acetic acid (saturated; 10 mL) mixture at −40° C. After warming up to RT, add water (10 mL) and make the solution basic with a NaOH solution (2 N). Extract the solution with DCM, wash the organic solution with aqueous saturated sodium chloride, dry over potassium carbonate, and remove the organic solvent to give the title compound (300 mg, 71%). MS (ES) m/z 236 [M+1]+.
Quantity
146 mg
Type
reactant
Reaction Step One
Name
5-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-pyrrole
Quantity
420 mg
Type
reactant
Reaction Step One
Name
methanol acetic acid
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

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